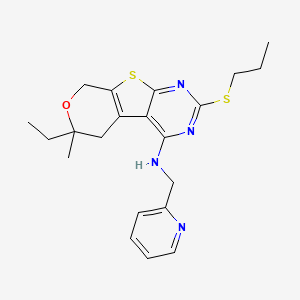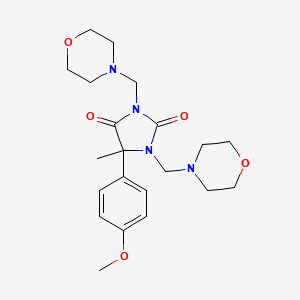
1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of morpholinomethyl groups, a methoxyphenyl group, and a methylhydantoin core. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin typically involves multiple steps, including the formation of the hydantoin core, introduction of the methoxyphenyl group, and attachment of the morpholinomethyl groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays and as a probe to study biological processes.
Medicine: The compound has potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin include:
- 1,3-Bis(p-methoxyphenyl)urea
- 1,3-Bis(4-(p-methoxyphenyl)piperazinyl)-2-propanol
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
98402-10-9 |
|---|---|
Molecular Formula |
C21H30N4O5 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-5-methyl-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H30N4O5/c1-21(17-3-5-18(28-2)6-4-17)19(26)24(15-22-7-11-29-12-8-22)20(27)25(21)16-23-9-13-30-14-10-23/h3-6H,7-16H2,1-2H3 |
InChI Key |
HQMVQAFWLQSQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CN2CCOCC2)CN3CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
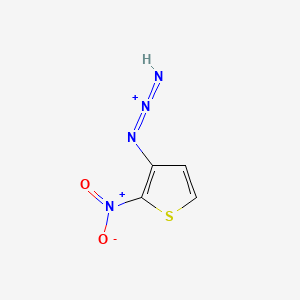
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
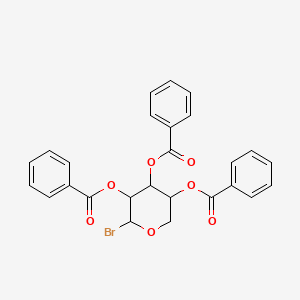
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
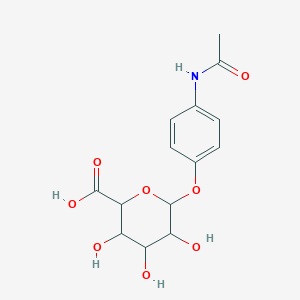
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
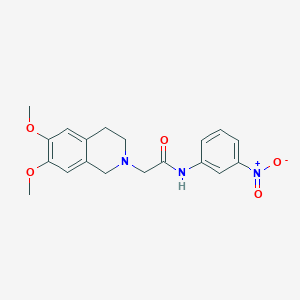
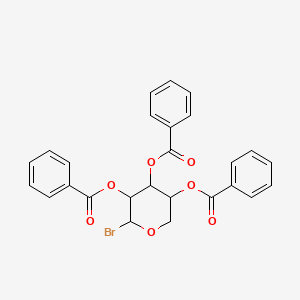
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
